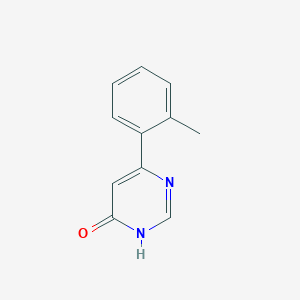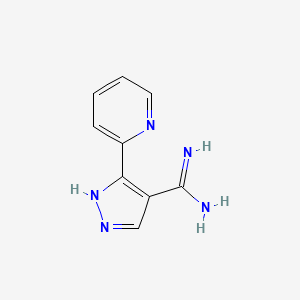
Sodium trichloromethanesulfonate monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium trichloromethanesulfonate monohydrate: is a chemical compound with the molecular formula Na + .CCl3SO3-.H2O. It is a salt formed by the combination of sodium cations and trichloromethanesulfonate anions, with one molecule of water of crystallization. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory setting by reacting trichloromethanesulfonic acid with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the monohydrate form.
Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to achieve higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as a source of trichloromethanesulfonic acid.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophiles like alcohols or amines, along with suitable solvents, are used.
Major Products Formed:
Oxidation: Trichloromethanesulfonic acid derivatives.
Reduction: Reduced forms of trichloromethanesulfonic acid.
Substitution: Various substituted trichloromethanesulfonates.
科学的研究の応用
Chemistry: Sodium trichloromethanesulfonate monohydrate is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds. Biology: It serves as a tool in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism by which sodium trichloromethanesulfonate monohydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a source of trichloromethanesulfonic acid, which can facilitate various chemical transformations. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as nucleophilic substitution or oxidation processes.
類似化合物との比較
Sodium methanesulfonate: A simpler sulfonate salt with methanesulfonic acid as the anion.
Sodium trifluoromethanesulfonate: Contains a trifluoromethanesulfonic acid anion, which is more acidic and reactive.
Sodium chlorosulfonate: A related compound with a chlorosulfonic acid anion.
Uniqueness: Sodium trichloromethanesulfonate monohydrate is unique due to its trichloromethanesulfonic acid component, which imparts distinct chemical properties compared to other sulfonate salts. Its ability to participate in specific reactions and its utility in various applications make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
sodium;trichloromethanesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3O3S.Na.H2O/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEXWMRBBDMXRA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)


![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)

![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)



![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
